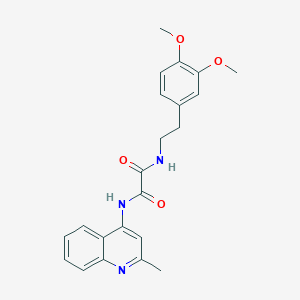

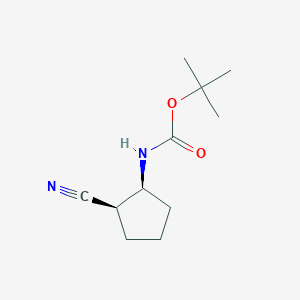

5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions including condensation, cyclization, and functional group transformations. For instance, a library of dihydrofuran-carbonitriles was synthesized through a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes, showing the complexity and versatility of synthesizing such compounds (Demidov et al., 2021). Similar multi-step procedures are likely required for the synthesis of "5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one," involving initial formation of key intermediates followed by complex cyclization and functionalization steps.

Molecular Structure AnalysisThe molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and computational methods. For example, the structure of a related 2H-pyrazolo[4,3-c]pyridine derivative was determined using X-ray crystallography, revealing specific conformations and intramolecular contacts (Karthikeyan et al., 2010). Such detailed structural analysis is crucial for understanding the reactivity and properties of "this compound."

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions at the heteroatoms and the multiple functional groups present. Reactions might include nucleophilic substitutions at the pyridine or pyrazine rings, electrophilic attacks on the nitrogen atoms, and transformations of the carbonyl group. The specific reactivity patterns would depend on the electronic and steric environment created by the compound's unique structure.

Physical Properties Analysis

The physical properties of heterocyclic compounds like "this compound" are influenced by their molecular structure, including melting points, solubility, and crystallinity. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are defined by the functional groups and the heterocyclic framework. The presence of both pyridine and pyrazine rings, along with a piperidine moiety and a carbonyl group, suggests a compound with complex chemical behavior, capable of participating in a wide range of chemical reactions.

Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

The incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage has led to the development of high-affinity dopamine receptor partial agonists. These compounds show promise as G protein-biased partial agonists, potentially offering new therapeutic approaches for conditions such as psychosis. The structural motif of 1,4-disubstituted aromatic piperazines, akin to the core of 5-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, has been demonstrated to play a crucial role in interacting with aminergic G protein-coupled receptors, highlighting its significance in drug discovery efforts for dopamine-related disorders (Möller et al., 2017).

Crystallographic and Chemical Studies

Research into the crystal structure and chemical properties of related compounds, such as (7E)-5-Benzyl-7-(2-chlorobenzylidene)-3-(2-chlorophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine, offers insights into the molecular configuration and potential interactions of this compound derivatives. Such studies are critical for understanding the physical and chemical behaviors that underpin their biological activities (Karthikeyan et al., 2010).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds containing the pyrazolo[1,5-a]pyrimidine and pyridine moieties, similar to this compound, have demonstrated significant antiviral and cytotoxic activities. Such research underscores the potential of these compounds in the development of new antiviral and anticancer therapies, showcasing their broad applicability in medicinal chemistry (El-Subbagh et al., 2000).

Antimicrobial and Docking Studies

The synthesis and structural analysis of related compounds, like 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, have revealed promising antimicrobial activities and provided valuable insights through docking studies. These findings highlight the potential of this compound derivatives in the development of new antimicrobial agents, contributing to the ongoing search for novel treatments for infectious diseases (Okasha et al., 2022).

properties

IUPAC Name |

5-(4-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-13-2-1-11(9-18-13)15(21)19-7-3-12(4-8-19)22-14-10-16-5-6-17-14/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXLSTRBEJPFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)

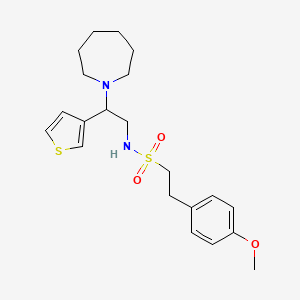

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)

![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)

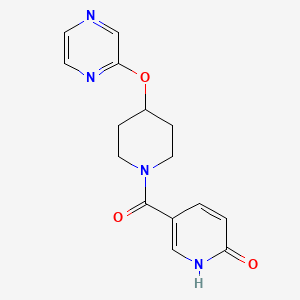

![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)

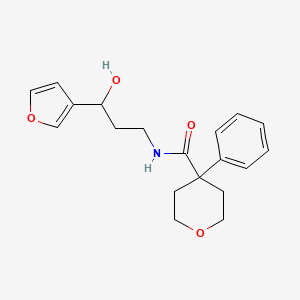

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)